

physical and chemical properties of 3,6-Dichloropyridazine-4-carbonitrile

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Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932

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An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3,6-Dichloropyridazine-4-carbonitrile**, a key heterocyclic building block in medicinal chemistry and drug discovery.^[1] It details the compound's physical and chemical properties, presents a detailed experimental protocol for its synthesis, and outlines essential safety and handling information. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate for synthesizing more complex molecules.^[1]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,6-dichloropyridazine-4-carbonitrile [2]
CAS Number	35857-93-3 [2] [3] [4] [5] [6]
Molecular Formula	C ₅ HCl ₂ N ₃ [2] [3] [4] [6]
SMILES	C1=C(C(=NN=C1Cl)Cl)C#N [2] [7]

| InChIKey | PEVHRZSJJSZRFC-UHFFFAOYSA-N[\[2\]](#)[\[7\]](#) |

Physical and Chemical Properties

The compound is typically a white to light brown or light yellow solid powder.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Physical Properties

Property	Value	Source
Molecular Weight	173.99 g/mol	[6]
Exact Mass	172.954758 Da	[3] [5]
Melting Point	105-106 °C	[3] [8] [10]
Boiling Point (Predicted)	360.8 ± 37.0 °C at 760 mmHg	[5] [8] [10]
Density (Predicted)	1.6 ± 0.1 g/cm ³	[3] [5] [10]
Flash Point	172.0 ± 26.5 °C	[3] [5]

| Appearance | Light yellow solid |[\[3\]](#) |

Table 3: Computed Chemical Properties

Property	Value	Source
XLogP3	1.5	[2] [3]
Topological Polar Surface Area (PSA)	49.6 Å ²	[2] [3]
Hydrogen Bond Donor Count	0	[2] [10]
Hydrogen Bond Acceptor Count	3	[3] [10]
Rotatable Bond Count	0	[10]
Complexity	164	[3] [10]

| Refractive Index | 1.591 |[\[3\]](#)[\[5\]](#) |

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

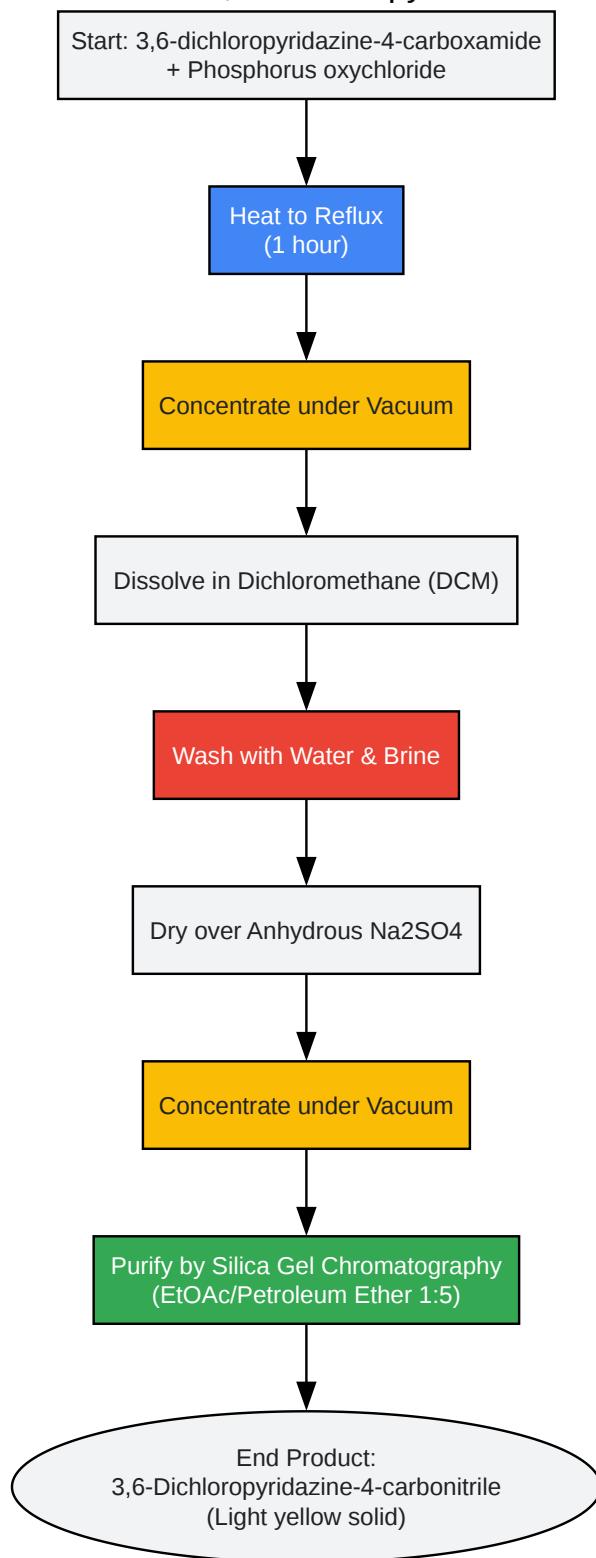
A common method for synthesizing the title compound involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent like phosphorus oxychloride.[\[3\]](#)

Detailed Methodology:

- Reaction Setup: A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equivalent) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[\[3\]](#)
- Heating: The mixture is heated to reflux and maintained at this temperature for 1 hour.[\[3\]](#)
- Concentration: Following the reflux period, the resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[\[3\]](#)
- Workup: The residue is dissolved in dichloromethane. This organic solution is then washed sequentially with water and brine.[\[3\]](#)

- Drying and Final Concentration: The dichloromethane solution is dried over anhydrous sodium sulfate and then concentrated under vacuum to yield the crude product.[3]
- Purification: The crude residue is purified by silica gel column chromatography, eluting with a solvent system of ethyl acetate/petroleum ether (1:5).[3]
- Final Product: This purification yields **3,6-Dichloropyridazine-4-carbonitrile** (5.1 g, 99% yield) as a light yellow solid.[3]

Synthesis Workflow of 3,6-Dichloropyridazine-4-carbonitrile

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Safety, Handling, and Storage

Hazard Identification

3,6-Dichloropyridazine-4-carbonitrile is classified as harmful and an irritant.[2][11]

Table 4: GHS Hazard Statements

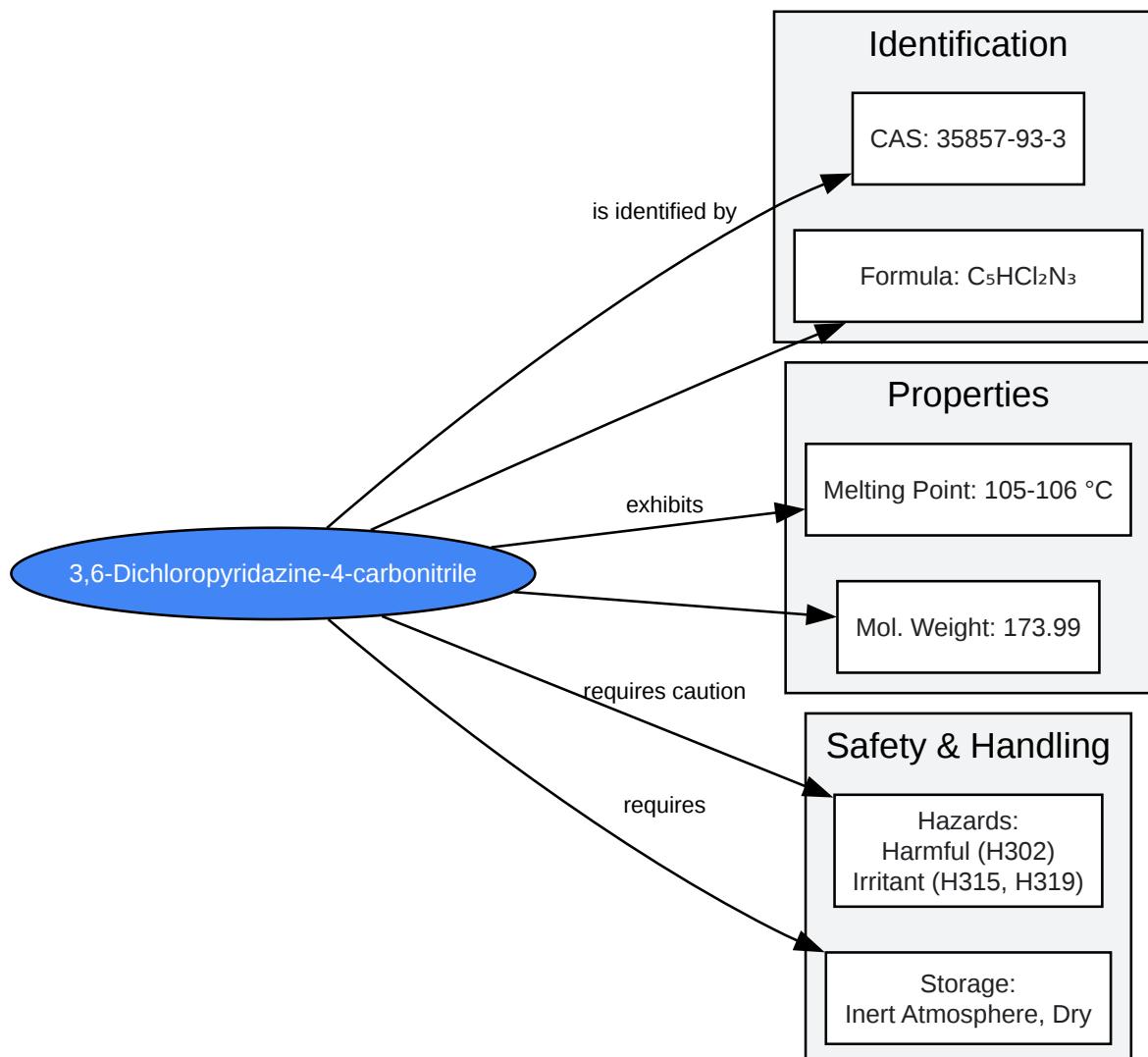
Code	Hazard Statement	Classification
H302	Harmful if swallowed	Acute toxicity, oral[2][3][11]
H312	Harmful in contact with skin	Acute toxicity, dermal[2]
H315	Causes skin irritation	Skin corrosion/irritation[2][11]
H319	Causes serious eye irritation	Serious eye damage/eye irritation[2][11]
H332	Harmful if inhaled	Acute toxicity, inhalation[2]

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[2][11] |

Precautionary Measures and Storage

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

- Storage: The compound should be stored under an inert atmosphere, such as argon, at room temperature or refrigerated conditions (2-8°C or -20°C for long-term stability).[4][5][6][8][10] It should be kept sealed in a dry environment.[9]

[Click to download full resolution via product page](#)*Compound Information Relationship Map*

Conclusion

3,6-Dichloropyridazine-4-carbonitrile is a well-characterized chemical intermediate with defined physical properties and established synthesis protocols. Its utility in the development of novel compounds, particularly in the pharmaceutical sector, is significant. The information presented in this guide, including its properties, synthesis, and safety data, serves as a crucial resource for researchers engaged in chemical synthesis and drug development. Adherence to

the outlined safety and handling procedures is imperative to ensure safe and effective use in a laboratory setting.

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